1H-Indole-2,3-dione, 5-hydroxy-7-methyl-
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Overview
Description
1H-Indole-2,3-dione, 5-hydroxy-7-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process starts with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions, leading to the formation of the indole ring system. For this specific compound, the starting materials would include a substituted phenylhydrazine and a suitable ketone or aldehyde that introduces the hydroxy and methyl groups at the desired positions.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and controlled reaction environments further improves the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 5-hydroxy and 7-methyl positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Dihydroxy indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-hydroxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 1H-Indole-2,3-dione, 5-methyl-
- 1H-Indole-2,3-dione, 5-hydroxy-
- 1H-Indole-2,3-dione, 7-methyl-
Comparison: 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
5-hydroxy-7-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKUDASBVPSNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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